2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
CAS No.:
Cat. No.: VC18651856
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 2-methylpyrazolo[4,3-b]pyridin-6-ol |
| Standard InChI | InChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3 |
| Standard InChI Key | POHLNIYLUJYYCY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C(=N1)C=C(C=N2)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₇H₇N₃O, with a molecular weight of 149.15 g/mol . Its structure (SMILES: OC1=CC2=NN(C)C=C2N=C1) includes a hydroxyl group at the 6-position and a methyl group at the 2-position on the pyrazole ring . Key computed physicochemical parameters include:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 50.94 Ų |
| Partition Coefficient (LogP) | 0.6739 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability in drug design . The TPSA indicates moderate polarity, aligning with bioavailability profiles of central nervous system-targeting agents .
Synthesis Methods
Modified Japp–Klingemann Reaction
Recent studies describe pyrazolo[4,3-b]pyridine synthesis via nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions . For example:
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SNAr Reaction: 2-Chloro-3-nitropyridine reacts with hydrazine derivatives to form hydrazone intermediates.
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Cyclization: Intramolecular cyclization under basic conditions yields the pyrazolo[4,3-b]pyridine core .
Optimizing reaction conditions (e.g., using DABCO as a base) minimizes side products like acetyl-group migrations .
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